1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole
Overview
Description
1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole is an organic compound characterized by a pyrazole ring substituted with a nitrophenyl group at the 1-position and a phenyl group at the 3-position
Preparation Methods
The synthesis of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole typically involves the reaction of 4-nitrophenylhydrazine with chalcones or other suitable precursors under acidic or basic conditions. The reaction conditions can vary, but common methods include:
Acidic Conditions: Using acetic acid or hydrochloric acid as a catalyst.
Basic Conditions: Employing bases such as sodium hydroxide or potassium carbonate.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors or other advanced techniques to scale up the process.
Chemical Reactions Analysis
1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted pyrazoles and their derivatives.
Scientific Research Applications
1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism by which 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole exerts its effects involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole can be compared with other similar compounds, such as:
1-(4-Nitrophenyl)piperazine: Another nitrophenyl-substituted compound with different biological activities.
4-Nitrophenol: A simpler nitrophenyl compound used as a precursor in various chemical reactions.
Phenylpyrazoles: A class of compounds with similar structures but different substituents, leading to varied properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-nitrophenyl)-3-phenylpyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-18(20)14-8-6-13(7-9-14)17-11-10-15(16-17)12-4-2-1-3-5-12/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJJUNIPGWBDIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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